1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the sulfonylation of piperazine with 2-naphthylsulfonyl chloride and 4-nitrophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 1-(2-naphthylsulfonyl)-4-[(4-aminophenyl)sulfonyl]piperazine
Substitution: Various substituted piperazine derivatives
Hydrolysis: 2-naphthylsulfonic acid, 4-nitrophenylsulfonic acid, and piperazine
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-naphthylsulfonyl)piperazine: Lacks the 4-nitrophenylsulfonyl group, potentially altering its reactivity and biological activity.
4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the 2-naphthylsulfonyl group, which may affect its chemical properties and applications.
Uniqueness
1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both 2-naphthylsulfonyl and 4-nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c24-23(25)18-6-9-19(10-7-18)30(26,27)21-11-13-22(14-12-21)31(28,29)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODUZGBQJAFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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